3-Chloro-5-(trichloromethyl)pyridine
Overview
Description
3-Chloro-5-(trichloromethyl)pyridine is a chlorinated pyridine derivative. It is a chemical compound that features a pyridine ring substituted with a chlorine atom at the third position and a trichloromethyl group at the fifth position. This compound is of interest due to its applications in various fields, including agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-(trichloromethyl)pyridine can be synthesized through the reaction of 2,3-dichloropyridine with chloromethane. This reaction typically occurs at high temperatures in the presence of a base catalyst . Another method involves the direct chlorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trichloromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like trifluoroacetic anhydride in the presence of hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, hydrogen peroxide, and various chlorinating agents. The reactions often require specific conditions such as elevated temperatures and the presence of catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can yield a variety of functionalized pyridine derivatives.
Scientific Research Applications
3-Chloro-5-(trichloromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, particularly as a precursor for insecticides and herbicides
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trichloromethyl)pyridine involves its interaction with specific molecular targets. In the context of its use as an insecticide, it may act on the nervous system of insects, disrupting normal neural function and leading to their death. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but contains a trifluoromethyl group instead of a trichloromethyl group.
3,4,5-Trichloropyridine: Another chlorinated pyridine derivative with chlorine atoms at different positions on the ring.
2-Chloro-5-(chloromethyl)pyridine: Contains a chloromethyl group instead of a trichloromethyl group.
Uniqueness
3-Chloro-5-(trichloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain industrial applications, such as the synthesis of specific agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
3-chloro-5-(trichloromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZWGFJIXKCVPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591874 | |
Record name | 3-Chloro-5-(trichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85148-27-2 | |
Record name | 3-Chloro-5-(trichloromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85148-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-(trichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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